Divergent Carboxylesterase Inhibition Profiles Distinguish N-Allylproline from N-Alkyl Anilides
1-Allylpyrrolidine-2-carboxylic acid exhibits measurable but modest inhibitory activity against porcine liver carboxylesterase (IC₅₀ = 1.10 × 10⁵ nM). This potency contrasts sharply with optimized N-alkylproline anilide derivatives, which can achieve low nanomolar inhibition of human carboxylesterase 1 (IC₅₀ = 2.90 nM) [1]. The 37,931-fold difference in potency underscores that the N-allyl proline core is a moderate inhibitor in its unadorned form, whereas strategic N-alkylation and anilide coupling produce potent enzyme modulators. For researchers requiring baseline enzyme engagement or seeking a scaffold with tunable activity, this differentiation guides selection between the core building block and elaborated analogs.
| Evidence Dimension | Carboxylesterase inhibition potency |
|---|---|
| Target Compound Data | IC₅₀ = 1.10 × 10⁵ nM (porcine liver carboxylesterase) |
| Comparator Or Baseline | Optimized N-alkylproline anilide: IC₅₀ = 2.90 nM (human CES1) |
| Quantified Difference | 37,931-fold lower potency for target compound |
| Conditions | In vitro enzyme inhibition assay using 4-NPA substrate; porcine liver microsomes for target compound; recombinant human CES1 expressed in baculovirus-infected BTI insect cells for comparator [1] |
Why This Matters
This quantitative distinction informs procurement when selecting between an unfunctionalized building block for SAR exploration versus a pre-optimized, high-potency analog for biological studies.
- [1] BindingDB. BDBM50409655 (1-Allylpyrrolidine-2-carboxylic acid) IC₅₀ data. Accessed 2026. View Source
